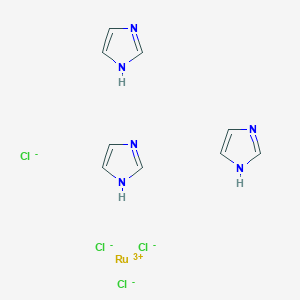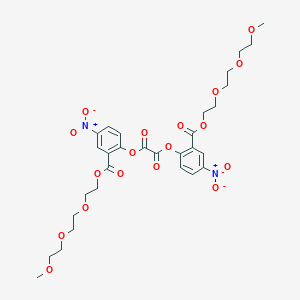
Rabeprazole N-Oxide
Übersicht
Beschreibung
Rabeprazole N-Oxide is an impurity of Rabeprazole . Rabeprazole is an antiulcer drug in the class of proton pump inhibitors .
Synthesis Analysis
The synthetic scheme of Rabeprazole N-Oxide involves several steps and conditions . The process includes the use of NaOH, water–CHCI3 (2:3), m-CPBA, CHCI3, and water–Acetone (1:1) at varying temperatures .Molecular Structure Analysis
The molecular formula of Rabeprazole N-Oxide is C18H21N3O4S . It has a molecular weight of 375.4 g/mol .Chemical Reactions Analysis
Rabeprazole N-Oxide undergoes degradation in certain conditions . More research is needed to fully understand the chemical reactions involving Rabeprazole N-Oxide.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Rabeprazole N-Oxide is a derivative of Rabeprazole, which is a commonly prescribed proton pump inhibitor . It is used in the treatment of gastroesophageal reflux disease . The drug is extremely unstable and degrades in acidic environments, hence it has been manufactured and supplied only in enteric-coated tablet form . Immediate-release (IR) formulations for this drug are very limited .
Development of Immediate-Release Tablets
Researchers have applied the quality by design (QbD) approach to formulate and optimize an IR dry-coated tablet containing rabeprazole sodium as an inner core with an outer sodium bicarbonate layer to stabilize the active pharmaceutical ingredient at gastric pH . The developed tablets are stable for approximately 12 months and have a high dissolution rate, greater than or equal to 90% at 30 min .
Photocatalytic Activity
Rabeprazole N-Oxide can be used to test the photocatalytic activity of certain nanocomposites . For instance, a nanohybrid of CuO/Mn3O4/ZnO was generated through a simple hydrothermal based procedure . The hybrid photocatalyst brought on 97.02 ± 1.15% disintegration of rabeprazole when illuminated with visible light .
Water Treatment
The photocatalytic activity of the CuO/Mn3O4/ZnO nanohybrid can be used for the removal of Rabeprazole from water . This is particularly important given the increasing accumulation of pharmaceuticals in marine biomes, which directly or indirectly affects the flora and fauna and in turn disturbs the ecological balance .
Biotransformation Studies
Rabeprazole N-Oxide can be used in biotransformation studies to explore potential metabolites . For example, seven strains of filamentous fungi were screened for their biotransformation abilities .
Optimization of Culture Media
Different culture media can be screened to identify the most optimal for subsequent research involving Rabeprazole N-Oxide .
Wirkmechanismus
Target of Action
Rabeprazole N-Oxide, like its parent compound Rabeprazole, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is located in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .
Mode of Action
Rabeprazole N-Oxide is a prodrug, which means it is inactive when it is first administered. It becomes active in the acidic environment of the parietal cells . Once activated, Rabeprazole N-Oxide inhibits the H+/K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion . This inhibition is dose-dependent .
Biochemical Pathways
The primary biochemical pathway affected by Rabeprazole N-Oxide is the gastric acid secretion pathway. By inhibiting the H+/K+ ATPase enzyme, Rabeprazole N-Oxide prevents the final step in gastric acid production . This results in a decrease in gastric acidity and an increase in gastric pH .
Pharmacokinetics
The pharmacokinetics of Rabeprazole N-Oxide are likely to be similar to those of Rabeprazole. Rabeprazole has a bioavailability of 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites are excreted via the kidneys . The half-life of Rabeprazole is approximately 1 hour .
Result of Action
The primary result of Rabeprazole N-Oxide’s action is a reduction in gastric acid secretion. This leads to a decrease in gastric acidity and an increase in gastric pH . This can help to heal gastrointestinal ulcers, treat symptoms of gastroesophageal reflux disease (GERD), eradicate Helicobacter pylori, and treat hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole N-Oxide is influenced by the environment within the stomach. The drug is activated in the acidic environment of the parietal cells . The efficacy of Rabeprazole N-Oxide may also be influenced by factors such as the patient’s diet and the use of other medications .
Eigenschaften
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(21(22)9-8-17(13)25-11-5-10-24-2)12-26(23)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEQFVVMBAVTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582520 | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rabeprazole N-Oxide | |
CAS RN |
924663-38-7 | |
| Record name | Rabeprazole N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924663-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabeprazole N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17Q1V00385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Rabeprazole-N-oxide related to Rabeprazole, and why is it relevant in pharmaceutical research?
A1: Rabeprazole-N-oxide is a related substance of Rabeprazole sodium (Aciphex®), a gastric proton pump inhibitor used to treat gastric acid-related diseases []. During the synthesis of Rabeprazole sodium, Rabeprazole-N-oxide can be observed as an impurity in the drug substance []. Understanding the formation and potential effects of impurities like Rabeprazole-N-oxide is crucial in pharmaceutical development to ensure drug safety and efficacy.
Q2: Are there any studies investigating the degradation of Rabeprazole-N-oxide?
A2: Yes, one of the provided research papers explores the use of sonication, an advanced oxidation process, to degrade Rabeprazole-N-oxide in aqueous solutions []. This type of research is essential for understanding the stability and environmental fate of pharmaceutical compounds and developing effective methods for their removal from wastewater.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)





![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(acetyloxy)-5-nitro-](/img/structure/B26586.png)
